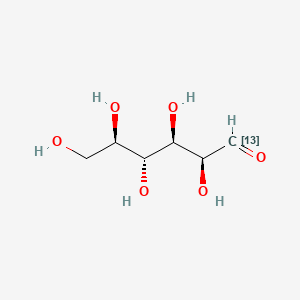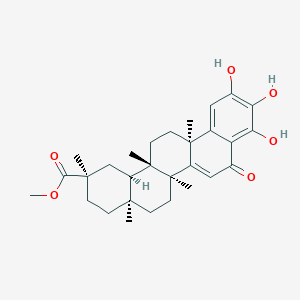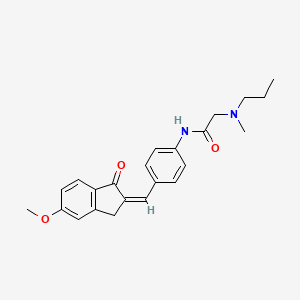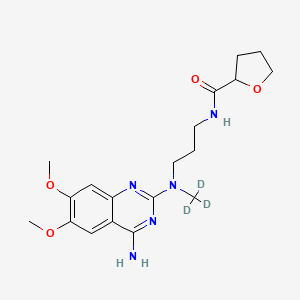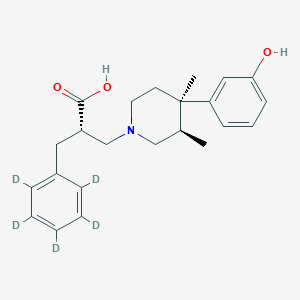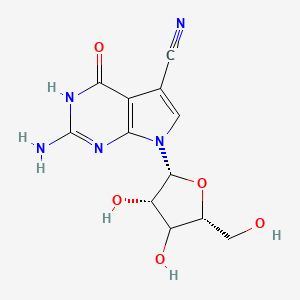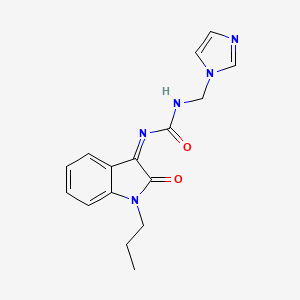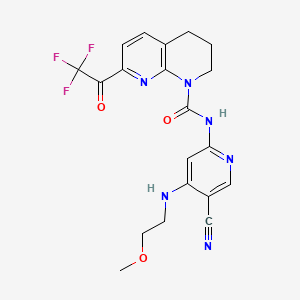
Fgfr4-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-10 is a small-molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a tyrosine kinase receptor involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Abnormal activation of FGFR4 has been implicated in several types of cancer, making it a promising target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for FGFR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr4-IN-10 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Fgfr4-IN-10 has several scientific research applications, including:
Mécanisme D'action
Fgfr4-IN-10 exerts its effects by binding to the kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By inhibiting these pathways, this compound can reduce cancer cell growth and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
BLU9931: Another FGFR4 inhibitor with a similar mechanism of action.
FGF401: A highly selective FGFR4 inhibitor that forms a covalent bond with the kinase domain.
Erdafitinib: A pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.
Uniqueness
Fgfr4-IN-10 is unique in its high specificity for FGFR4, which reduces off-target effects and increases its potential as a targeted cancer therapy. Its unique binding interactions and inhibitory profile make it a valuable tool for studying FGFR4-related pathways and developing targeted treatments .
Propriétés
Formule moléculaire |
C20H19F3N6O3 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
InChI |
InChI=1S/C20H19F3N6O3/c1-32-8-6-25-15-9-16(26-11-13(15)10-24)28-19(31)29-7-2-3-12-4-5-14(27-18(12)29)17(30)20(21,22)23/h4-5,9,11H,2-3,6-8H2,1H3,(H2,25,26,28,31) |
Clé InChI |
KRYAHOVOJWDVHJ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=C2N=C(C=C3)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)


